2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It features a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.
Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole derivative, such as 2-phenyl-1,3-thiazole-4-carboxaldehyde, under basic conditions to form the thiazole-linked intermediate.
Amidation: The final step involves the reaction of the thiazole-linked intermediate with a suitable amine, such as propanamide, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the amide or thiazole functionalities.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-1-phenylethanone
- 2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Uniqueness
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific substitution pattern on the phenoxy and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C21H22N2O2S/c1-14-9-10-19(11-15(14)2)25-16(3)20(24)22-12-18-13-26-21(23-18)17-7-5-4-6-8-17/h4-11,13,16H,12H2,1-3H3,(H,22,24) |
InChI Key |
OACKPHPTKPFNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.